Methyl 4-amino-3-hydroxybenzoate hydrochloride
Overview
Description
Methyl 4-amino-3-hydroxybenzoate hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO3 and its molecular weight is 203.62. The purity is usually 95%.
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Scientific Research Applications
1. Structural Analysis and Theoretical Studies
Methyl 4-hydroxybenzoate, also known as methyl paraben, has been extensively studied for its structural properties and theoretical aspects. A study by (Sharfalddin et al., 2020) examined its single crystal X-ray structure, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations using Hartree Fock and Density Functional Theory provided insights into the molecule's pharmaceutical activity.
2. Role in Antibiotic Biosynthesis
Research by (Becker, 1984) explored the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor for several antibiotics, from methyl 3-amino-5-hydroxybenzoate. This study highlights its significance in the development and synthesis of important antibiotic classes.
3. Enzymatic Activity in Anaerobic Metabolism
A study by (Biegert et al., 1993) investigated the role of 4-hydroxybenzoate and 3-hydroxybenzoate in anaerobic degradation by a denitrifying Pseudomonas species. The study provided insights into the enzymatic conversion of these compounds into their coenzyme A (CoA) thioesters.
4. Sensing and Imaging Applications
Research on a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate demonstrated high selectivity and sensitivity towards Al3+ ions. This study by (Ye et al., 2014) showed potential applications in bio-imaging and detection of specific ions.
5. Mimicking Enzymatic Activity
Investigations into the copper-mediated oxygenation of methyl 4-hydroxybenzoate, as reported by (Casella et al., 1996), mimic the activity of the copper enzyme tyrosinase. This research contributes to understanding the enzymatic mechanisms and applications in biocatalysis.
6. Environmental and Health Impact
A study on parabens, including methyl 4-hydroxybenzoate, focused on their presence in human milk and their potential risks to health. (Ye et al., 2008) developed a sensitive method to measure concentrations of various parabens and environmental phenols, highlighting concerns regarding human exposure.
7. Metabolism and Hydrolysis in Skin
Research by (Jewell et al., 2007) focused on the dermal absorption and hydrolysis of parabens, including 4-hydroxybenzoic acid, in human and minipig skin. This study provides valuable information on the metabolism of parabens and their potential localised toxicity after dermal exposure.
8. Synthesis and Properties of Pharmaceutical Agents
The synthesis and biological properties of hydroxylated derivatives of 2-(4-aminophenyl)benzothiazoles, a class of potent antitumor agents, were explored in a study by (Kashiyama et al., 1999). The research sheds light on the metabolic oxidation processes involved in the mode of action of these compounds.
Mechanism of Action
Target of Action
Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 3-amino-4-hydroxybenzoate , is a synthetic compound that has been shown to inhibit the neuraminidase enzyme in the influenza virus . The neuraminidase enzyme plays a crucial role in the life cycle of the influenza virus, facilitating the release of progeny virions from infected cells .
Mode of Action
The compound acts as a ligand for the influenza virus, binding to the neuraminidase enzyme and inhibiting its function . This prevents the release of new virions, thereby halting the spread of the virus within the host.
Biochemical Pathways
Its primary action is the inhibition of the neuraminidase enzyme, which disrupts the life cycle of the influenza virus .
Result of Action
The primary result of the action of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of progeny virions from infected cells . This halts the spread of the influenza virus within the host, potentially reducing the severity and duration of infection.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at 2°C - 8°C, protected from light . It’s also important to note that the compound’s effectiveness can be influenced by the physiological environment within the host, including factors such as pH and the presence of other biomolecules.
Properties
IUPAC Name |
methyl 4-amino-3-hydroxybenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWERBBTPQNME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499157-23-2 | |
Record name | methyl 4-amino-3-hydroxybenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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